molecular formula C4H2Cl3F3 B1294298 1,1,2-Trichloro-2,3,3-trifluorocyclobutane CAS No. 697-17-6

1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Cat. No. B1294298
CAS RN: 697-17-6
M. Wt: 213.41 g/mol
InChI Key: YMUQFZZNJWUHMC-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-2,3,3-trifluorocyclobutane is a compound that is part of a class of small-ring compounds with significant chemical and physical properties. While the specific compound is not directly studied in the provided papers, related cyclobutane derivatives with similar halogen substitutions have been synthesized and analyzed, providing insights into the behavior of such compounds.

Synthesis Analysis

The synthesis of related cyclobutane derivatives often involves the addition or substitution reactions. For instance, the adduct of phenylacetylene with 1,1-difluoro-2,2-dichloroethylene has been shown to yield various cyclobutane derivatives through reactions such as hydrogenation and hydrolysis . Another synthesis approach involves the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), which proceeds via a Wagner-Meerwein rearrangement, indicating the versatility of cyclobutane synthesis methods .

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) spectroscopy has been used to study the molecular structure of cyclobutane derivatives. Long-range H-F spin-spin coupling has been observed in 1,1-difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane, suggesting specific spatial arrangements of atoms within the cyclobutane ring . Additionally, the planarity of the cyclobutane ring and the magnetic equivalence of protons have been discussed, providing insights into the conformational dynamics of these molecules .

Chemical Reactions Analysis

Cyclobutane derivatives undergo various chemical reactions that modify their structure and properties. For example, the aforementioned adduct can rearrange under the influence of triethylamine or react with concentrated sulfuric acid to yield different products . The reactivity of these compounds is influenced by the presence of halogen substituents, which can affect the electron distribution and stability of intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. Ab initio calculations and molecular dynamics simulations have been used to optimize the structures and Lennard-Jones (LJ) parameters of related compounds, such as 1-chloro-1,2,2-trifluorocyclobutane, to understand their behavior in different phases . The presence of halogen atoms significantly impacts properties like heat of vaporization and density.

Scientific Research Applications

Vibrational Spectra and Conformations

1,1,2-Trichloro-2,3,3-trifluorocyclobutane has been studied for its vibrational spectra and molecular conformations. Research indicates that the compound exhibits conformational equilibrium, influenced by the positions of Cl and F atoms, which compete for the preferred equatorial position. This leads to relatively small enthalpy differences between conformers in the compound, highlighting its unique structural properties (Braude et al., 1990).

Chemical Synthesis Applications

The compound serves as an intermediate in the synthesis of other chemical substances. For instance, it plays a role in the formation of 2,2-Difluorosuccinic acid, a product used in various chemical syntheses, demonstrating its utility in the creation of complex organic compounds (Raasch & Castle, 2003).

Molecular Dynamics and Phase Behavior

Studies have explored the molecular dynamics and phase behavior of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane. The research has revealed insights into the conformational stability and barriers to inversion in different phases like vapor, liquid, and solid. Such studies are vital for understanding the compound's behavior under various conditions, which is crucial for its application in different scientific fields (Gatial et al., 1993).

Reactions and Product Formation

The compound is involved in various chemical reactions, such as elimination reactions leading to the formation of different cyclobutene derivatives. This highlights its role in facilitating diverse chemical transformations, which is significant in the field of organic chemistry and material science (Park et al., 1975).

Safety And Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,1,2-trichloro-2,3,3-trifluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3F3/c5-2(6)1-3(8,9)4(2,7)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQFZZNJWUHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(Cl)Cl)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989856
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source EPA DSSTox
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Molecular Weight

213.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trichloro-2,3,3-trifluorocyclobutane

CAS RN

697-17-6
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-17-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
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Record name 1,1,2-trichloro-2,3,3-trifluorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Gatial, P Klaeboe, CJ Nielsen, V Sablinskas… - Journal of molecular …, 1993 - Elsevier
The IR and Raman spectra of 1,1,2-trichloro-2,3,3-trifluorocyclobutane have been reinvestigated, including matrix isolation IR spectroscopy in argon and nitrogen matrixes, using the hot …
Number of citations: 10 www.sciencedirect.com
DL POWELL, P KLEBOE - Acta Chem. Scand. A, 1978 - actachemscand.org
Infrared spectra in vapour, liquid, and crystalline states and Raman spectra in the liquid and crystalline states have been obtained for 1, 1, 2-trichloro-2, 3, 3-trifluorocyclobutane. Based …
Number of citations: 5 actachemscand.org
JD Park, RO Michael, RA Newmark - Journal of the American …, 1969 - ACS Publications
Iodine chloride was found to add unidirectionally to 2, 3, 3-trifluorocyclobutene and to l-chloro-2, 3, 3-trifluorocyclobutene to give l-chloro-2-iodo-2, 3, 3-trifluorocyclobutane (I) and l, l-…
Number of citations: 12 pubs.acs.org
DL Powell, A Gatial, P Klaeboe, CJ Nielsen… - Journal of Molecular …, 1988 - Elsevier
Chloro-, bromo-, and cyano cyclobutane, 1-chloro-1,2,2-trifluorocyclobutane (CTFCB), and 1,1,2-trichloro-2,3-3-trifluorocyclobutane (TCTFC) have been crystallized in the Raman at low …
Number of citations: 1 www.sciencedirect.com
W Zhang, F Lu, C Zhang, Q Guo, H Quan - Journal of Fluorine Chemistry, 2020 - Elsevier
In this study, we synthesized hydrohalocyclobutenes through the dechlorination of hydrohalocyclobutanes in N,N-dimethylformamide and N,N-dimethylacetamide. The structure of the …
Number of citations: 3 www.sciencedirect.com
B Braude, A Gatial, P Klaeboe, CJ Nielsen… - Journal of molecular …, 1990 - Elsevier
The vibrational spectra of 1-chloro-2,2,3,3-tetrafluoro- and 1-cyano-2,2,3,3-tetrafluorocyclobutane reveal that these compounds have a conformational equilibrium strongly shifted …
Number of citations: 5 www.sciencedirect.com
LE Kay, JH Prestegard - Journal of Magnetic Resonance (1969), 1986 - Elsevier
The theory and an application of double-quantum coherence for the measurement of diffusion of a molecule containing a scalar-coupled 19 F spin system, 1,1,3-trichloro-2,2,…
Number of citations: 38 www.sciencedirect.com
DL Powell, A Gatial, P Klaeboe, CJ Nielsen… - Journal of molecular …, 1993 - Elsevier
The IR and Raman spectra of 1-chloro-1-fluorocyclobutane (CFCB) and 1-chloro-1,2,2-trifluorocyclobutane (CFCB) were recorded in various phases and at different temperatures, and …
Number of citations: 5 www.sciencedirect.com
LJ Garrard, JM Mathis, FM Raushel - Biochemistry, 1983 - ACS Publications
Materials and Methods Argininosuccinate lyase was isolated from beef liver ac-cording to the method of Havir et al.(1965) and Schulze et al.(1970). Mono-and difluorofumarate were …
Number of citations: 9 pubs.acs.org
MS Raasch, RE Miegel, JE Castle - Journal of the American …, 1959 - ACS Publications
Although maleic and fumaric acids are versatile chemicals, useful in copolymerizations and organic syntheses, their fluoro derivatives have not been reported except for a reference by …
Number of citations: 67 pubs.acs.org

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